molecular formula C12H10OS2 B8716084 Benzenethiol, 2,2'-oxybis- CAS No. 128950-58-3

Benzenethiol, 2,2'-oxybis-

Cat. No.: B8716084
CAS No.: 128950-58-3
M. Wt: 234.3 g/mol
InChI Key: VMYCFUDPBPWPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenethiol, 2,2'-oxybis- is a useful research compound. Its molecular formula is C12H10OS2 and its molecular weight is 234.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

128950-58-3

Molecular Formula

C12H10OS2

Molecular Weight

234.3 g/mol

IUPAC Name

2-(2-sulfanylphenoxy)benzenethiol

InChI

InChI=1S/C12H10OS2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,14-15H

InChI Key

VMYCFUDPBPWPDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2S)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.91 g (0.0225 mol) of 4,4′-thiodiphenol was dissolved in DMF, and then an aqueous solution of 1.26 g (0.0225 mol) of NaSH was added thereto. The mixture was stirred for 24 hours. The mixture was washed with water several times and filtered, and thus oxydibenzenethiol was obtained. The oxydibenzenethiol thus obtained was dissolved in methylene chloride, and then 1.50 g (0.0148 mol) of triethylamine (TEA) was added thereto. The mixture was stirred for 10 minutes. Subsequently, 1.34 g (0.0148 mol) of acyloyl chloride was added thereto, and the mixture was stirred. After 24 hours, the mixture was washed several times with distilled water and several times with a 1 wt % aqueous hydrochloric acid solution, the organic layer was separated, and the solvent was eliminated. A residue remaining thereafter was purified by a chromatographic method and using hexane and ethyl acetate. An aqueous solution containing 0.89 g (0.0158 mol) of KOH was added thereto, 1.462 g (0.0158 mol) of epichlorohydrin was added thereto, and the mixture was stirred at normal temperature. After 36 hours, chloroform was added to the mixture to extract the product, and then the extract was washed several times with distilled water. Epichlorohydrin and the solvent were evaporated, and then a compound represented by the Formula (1-8) was separated by a chromatographic method and using hexane and ethyl acetate at a weight ratio of 2:1. The compound was purified to a purity of 99% or higher (yield: 75%).
Quantity
4.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaSH
Quantity
1.26 g
Type
reactant
Reaction Step Two
Yield
75%

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